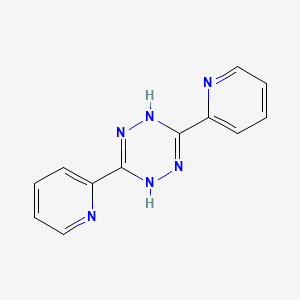

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144936. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dipyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNCLGGVWYZSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=NN2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301607 | |

| Record name | 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1671-86-9 | |

| Record name | NSC144936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DI-PYRIDIN-2-YL-1,2-DIHYDRO-(1,2,4,5)TETRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine

Introduction

3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine, often abbreviated as DPT or dptz, is a heterocyclic compound that has garnered significant attention within the scientific community.[1] Its unique molecular architecture, characterized by an electron-deficient tetrazine core flanked by two pyridyl substituents, imparts a remarkable set of chemical properties.[2] This guide provides an in-depth exploration of DPT, from its fundamental physicochemical characteristics to its cutting-edge applications, with a particular focus on its role in bioorthogonal chemistry and coordination chemistry.[1][2]

The core of DPT's utility lies in its predictable and rapid reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of "click chemistry".[3][4] This reactivity, combined with its stability and the ability of its pyridyl nitrogen atoms to coordinate with metal ions, makes DPT a versatile tool for researchers in drug development, molecular imaging, and materials science.[2][5] This document aims to serve as a comprehensive technical resource for scientists and professionals, offering not just a compilation of data, but also insights into the practical application and experimental considerations of working with this powerful molecule.

Physicochemical Properties

A thorough understanding of the fundamental properties of DPT is essential for its effective application in research and development. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Source |

| Synonyms | 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | [1] |

| CAS Number | 1671-87-0 | [1] |

| Molecular Formula | C₁₂H₈N₆ | [1] |

| Molecular Weight | 236.24 g/mol | [1] |

| Appearance | Red, dark red or brown crystalline powder | [1] |

| Melting Point | 225 °C (decomposes) | [1] |

| Solubility | Soluble in DMF and DMSO; insoluble in water and common organic solvents | [5] |

| Storage | Store at room temperature | [1] |

Synthesis and Characterization

The synthesis of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is a well-established process. The following protocol provides a general methodology for its preparation.

Experimental Protocol: Synthesis of 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine

This protocol is based on the condensation of 2-cyanopyridine with hydrazine, followed by oxidative aromatization.

Materials:

-

2-cyanopyridine

-

Hydrazine hydrate

-

Sulfur

-

Dimethylformamide (DMF)

-

Sodium nitrite

-

Acetic acid

-

Ethyl acetate

-

Hexane

Procedure:

-

Formation of the Dihydrotetrazine Intermediate:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanopyridine and a stoichiometric amount of sulfur in DMF.

-

Slowly add hydrazine hydrate to the solution. The reaction is exothermic and should be controlled.

-

Reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Oxidation to 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in acetic acid. The color of the solution will change from purple to a more intense hue.

-

Stir the reaction mixture at 0 °C for a specified time.

-

-

Isolation and Purification:

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.[6]

-

The final product is a red to dark red crystalline solid.

-

Characterization: The identity and purity of the synthesized DPT should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[5]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[5]

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point Analysis: To assess purity.[1]

Chemical Reactivity: The Inverse-Electron-Demand Diels-Alder Reaction

The most prominent chemical feature of DPT is its exceptional reactivity as a diene in the inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the rapid and selective formation of covalent bonds in complex biological environments.[7][8]

The electron-deficient nature of the tetrazine ring makes it highly reactive towards electron-rich dienophiles, particularly strained alkenes and alkynes.[2][9] This high reactivity is a key advantage, enabling ligations to occur at low concentrations and physiological temperatures.[9]

Mechanism of the IEDDA Reaction

The IEDDA reaction of DPT with a dienophile proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂).[4][10] This release of N₂ makes the reaction irreversible and provides a strong thermodynamic driving force.[10]

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

The reaction rate of the IEDDA ligation is highly dependent on the nature of both the tetrazine and the dienophile. The presence of electron-withdrawing pyridyl groups in DPT significantly enhances its reactivity compared to tetrazines with electron-donating substituents.[11] For instance, the reaction of DPT with bicyclo[6.1.0]nonyne (BCN) is significantly faster than that of 3,6-diphenyl-1,2,4,5-tetrazine.[11]

Applications

The unique properties of DPT have led to its widespread use in various scientific disciplines.

Bioorthogonal Chemistry and Drug Development

DPT is a key player in bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.[7][8] The IEDDA reaction of DPT with strained alkenes, such as trans-cyclooctene (TCO), is one of the fastest known bioorthogonal reactions.[9][12] This has enabled a wide range of applications, including:

-

Live-cell imaging: Attaching fluorescent probes to biomolecules of interest for real-time visualization of cellular processes.[1]

-

Pre-targeted drug delivery: A two-step approach where a biomolecule is first labeled with a dienophile, followed by the administration of a DPT-conjugated drug that selectively reacts with the tagged molecule at the target site.[7]

-

"Click-to-release" chemistry: Designing prodrugs that are activated upon reaction with a tetrazine, allowing for spatiotemporal control of drug release.[13]

Coordination Chemistry and Materials Science

The two pyridyl nitrogen atoms and the tetrazine ring make DPT an excellent polydentate ligand for coordinating with various metal ions.[1][5] This property is exploited in the synthesis of:

-

Mononuclear and dinuclear transition metal complexes: These complexes have potential applications in catalysis, as electron transfer agents, and as models for biological systems.[5]

-

Metal-organic frameworks (MOFs): DPT can be used as a building block for the construction of porous materials with applications in gas storage and catalysis.[1]

-

Coordination polymers: DPT has been used to create copper-containing coordination polymers.

Experimental Workflow: Monitoring an IEDDA Reaction

A common task for researchers working with DPT is to monitor the progress of an IEDDA reaction. UV-Vis spectroscopy is a convenient and effective method for this purpose, as the characteristic color of the tetrazine disappears as the reaction proceeds.

Caption: A typical workflow for monitoring an IEDDA reaction using UV-Vis spectroscopy.

Conclusion

3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine is a remarkably versatile chemical entity with a rich and expanding repertoire of applications. Its robust synthesis, well-defined physicochemical properties, and exceptional reactivity in inverse-electron-demand Diels-Alder reactions have solidified its position as an indispensable tool in the fields of bioorthogonal chemistry, drug development, and materials science. This guide has provided a comprehensive overview of the core chemical properties of DPT, offering both foundational knowledge and practical insights to aid researchers in harnessing the full potential of this powerful molecule. As the demand for more sophisticated and selective chemical tools continues to grow, the importance and utility of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine are set to increase even further.

References

-

El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7(18), 2661-2665. [Link]

-

Chem-Impex. (n.d.). 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Retrieved from [Link]

-

Cai, Y., et al. (2015). Proline-Catalyzed Direct Inverse Electron Demand Diels–Alder Reactions of Ketones with 1,2,4,5-Tetrazines. Organic Letters, 17(15), 3818–3821. [Link]

-

Knall, A.-C., Hollauf, M., & Slugovc, C. (2014). Kinetic Studies of Inverse Electron Demand Diels-Alder Reactions (iEDDA) of Norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters, 55(34), 4763-4766. [Link]

-

Taylor, M. T., et al. (2011). Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. Journal of the American Chemical Society, 133(25), 9644–9647. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A Key Player in Advanced Organic Synthesis and Catalysis. Retrieved from [Link]

-

Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(3), 377–382. [Link]

-

ResearchGate. (n.d.). Molecular structure of the free ligand 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Retrieved from [Link]

-

ResearchGate. (n.d.). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. Retrieved from [Link]

-

Wang, M., et al. (2014). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Organic & Biomolecular Chemistry, 12(31), 5897–5901. [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). Retrieved from [Link]

-

ScienceDirect. (n.d.). Excited state dynamics of 3,6-diaryl-1,2,4,5-tetrazines. Experimental and theoretical studies. Retrieved from [Link]

-

Wu, H., & Devaraj, N. K. (2016). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 49(10), 2127–2136. [Link]

-

ResearchGate. (n.d.). X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]

-

PubMed. (2023). X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. Retrieved from [Link]

-

Versteegen, R. M., et al. (2020). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. Nature Communications, 11(1), 5672. [Link]

-

ACS Publications. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Interaction of 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine and 3,4,5,6-Tetrabromo-1,2-dehydrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2014065860A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions.

-

DASH (Harvard). (n.d.). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 5. scialert.net [scialert.net]

- 6. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE | 1671-87-0 [chemicalbook.com]

- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2014065860A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions - Google Patents [patents.google.com]

- 11. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,6-Di(2-pyridinyl)-1,2,4,5-tetrazine and its Dihydro Precursor: Synthesis, Properties, and Core Applications

This guide provides an in-depth exploration of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, a pivotal molecule in modern chemistry. We will dissect its nomenclature, synthesis, and key applications, offering field-proven insights for researchers in drug development and materials science.

Introduction and Nomenclature: Clarifying the Active Species

The topic specifies 3,6-di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetrazine . It is crucial to understand that this dihydro species is the immediate precursor to the more widely utilized aromatic form. The vast majority of high-impact applications, especially in bioorthogonal "click" chemistry, rely on the oxidized, fully aromatic tetrazine ring.[1][2] This guide will therefore address both entities, detailing the synthesis of the dihydro precursor and its subsequent conversion to the active aromatic compound, which is the focus of the primary applications discussed herein.

-

Dihydro Precursor: The reduced form, with a molecular formula of C₁₂H₁₀N₆. Its formal IUPAC name is 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine .[3] This compound is typically a stable, isolable intermediate.

-

Aromatic Species: The oxidized, bright red/purple solid with a molecular formula of C₁₂H₈N₆. Its definitive IUPAC name is 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine .[4] This is the electron-deficient species renowned for its exceptional reactivity in cycloaddition reactions.[5]

For clarity, this guide will refer to the precursor as "dihydrotetrazine" and the active, oxidized form as "DPTZ" (3,6-di(2-pyridyl)-1,2,4,5-tetrazine).

Physicochemical Properties and Characterization of DPTZ

DPTZ is the workhorse molecule for the applications described. Its properties have been well-characterized, and it is available from numerous chemical suppliers.

| Property | Value | Source(s) |

| IUPAC Name | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | [4] |

| Synonyms | 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | [6][7][8][9] |

| CAS Number | 1671-87-0 | [4][5][6] |

| Molecular Formula | C₁₂H₈N₆ | [6] |

| Molecular Weight | 236.24 g/mol | [6] |

| Appearance | Red to dark red or brown crystalline powder | [6] |

| Melting Point | 225 °C (decomposes) | [6][10] |

| Solubility | Slightly soluble in water | [10] |

Characterization is typically performed using standard analytical techniques. Purity is often assessed by HPLC.[6] The vibrant color of DPTZ is due to an n→π* electronic transition, which is a hallmark of the s-tetrazine chromophore; this property is exploited for reaction monitoring via UV-Vis spectroscopy.[11]

Synthesis and Mechanistic Insights: A Two-Stage Process

The synthesis of DPTZ is a robust, two-step process that begins with the formation of the dihydrotetrazine precursor followed by a critical oxidation step.

Part A: Synthesis of 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine

The most common and efficient route involves the self-condensation of 2-cyanopyridine in the presence of hydrazine.

Causality: Hydrazine acts as the nitrogen source for the tetrazine ring. The reaction proceeds through the formation of a hydrazide intermediate, which then dimerizes and cyclizes to form the stable 1,4-dihydrotetrazine ring structure. This intermediate is often isolated as an orange solid.[12]

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagents: Dissolve 2-cyanopyridine (1 equivalent) in anhydrous ethanol.

-

Reaction: Add hydrazine hydrate (4 equivalents) to the solution.[12]

-

Heating: Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the mixture to room temperature. The orange dihydrotetrazine product will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with ethanol and water to remove excess hydrazine, and dry under vacuum.[12] The product is often of sufficient purity for the next step.

Part B: Oxidation to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (DPTZ)

Causality: The dihydrotetrazine is unreactive in Diels-Alder reactions.[1][2] Oxidation is essential to form the aromatic, electron-deficient π-system of the tetrazine ring. This aromaticity and the electron-withdrawing nature of the pyridyl rings are what make DPTZ exceptionally reactive as a diene.[5] A common and effective method uses an acidic solution of sodium nitrite to generate nitrous acid in situ as the oxidant.[13][14]

-

Setup: In a fume hood, suspend the dried dihydrotetrazine precursor in a suitable solvent like glacial acetic acid or an aqueous acidic solution (e.g., 1M HCl) in a flask cooled in an ice bath (0 °C).

-

Oxidation: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled suspension.[13][14] The solution will turn a deep red/purple color, and nitrogen oxide gases may evolve.

-

Monitoring: Continue addition until the starting material is consumed (monitored by TLC) and the vibrant color persists.

-

Workup: Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., sodium bicarbonate) until the solution is alkaline.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as chloroform or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield DPTZ as a purple solid. Further purification can be achieved by recrystallization or column chromatography.

Core Application: Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The premier application of DPTZ is in the field of bioorthogonal chemistry, where it serves as a highly reactive diene in IEDDA reactions, often termed "tetrazine ligation."[15]

Mechanistic Principle: The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene (DPTZ) and an electron-rich dienophile (typically a strained alkene or alkyne like trans-cyclooctene, TCO).[16] The reaction is exceptionally fast and proceeds through a concerted transition state, followed by a retro-Diels-Alder step that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[13] The pyridyl groups on DPTZ are strongly electron-withdrawing, which lowers the LUMO energy of the tetrazine, accelerating the reaction kinetics.[15]

DPTZ is one of the most reactive tetrazines used for this purpose, though its high reactivity is inversely correlated with its stability in aqueous media.[15]

-

Reagent Preparation: Prepare stock solutions of the DPTZ derivative and the dienophile-containing substrate (e.g., a TCO-modified protein) in a biocompatible solvent (e.g., DMSO, PBS).

-

Reaction: Combine the reactants at the desired concentration (often low micromolar) at room temperature or 37 °C.

-

Monitoring: The reaction can be monitored by the disappearance of the DPTZ's color or by analytical techniques like LC-MS or fluorescence if one of the components is tagged.

-

Analysis: The resulting pyridazine conjugate can be analyzed directly. No purification is typically needed for analytical applications due to the high specificity and clean nature of the reaction.

Application in Coordination Chemistry and Materials Science

Beyond its use in bioorthogonal chemistry, DPTZ is a highly versatile ligand in coordination chemistry.[5][6]

Coordination Principle: DPTZ possesses multiple nitrogen atoms—two on each pyridine ring and four on the tetrazine ring—that can act as Lewis bases to coordinate with metal ions.[5] This polydentate character allows it to form stable mononuclear and dinuclear complexes with a wide range of transition metals, including copper (Cu), zinc (Zn), and gold (Au).[17][18][19] The geometry and electronic properties of these metal-organic complexes can be tuned for various applications.

Applications:

-

Catalysis: Metal complexes of DPTZ can serve as catalysts for organic transformations.[6]

-

Materials Science: It is a building block for metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage and sensor technology.[6][20]

-

Supramolecular Chemistry: The rigid structure and defined coordination vectors of DPTZ are ideal for constructing complex, self-assembled supramolecular architectures.[17]

-

Solubilization: Dissolve DPTZ and a metal salt (e.g., CuCl₂, Zn(NO₃)₂) in appropriate solvents.

-

Complexation: Combine the solutions. The reaction can occur at room temperature or may require heating (solvothermal synthesis).

-

Crystallization: The resulting complex often precipitates or can be crystallized by slow evaporation or vapor diffusion.

-

Characterization: The structure and properties of the complex are confirmed by techniques such as single-crystal X-ray diffraction, elemental analysis, and spectroscopy.[18]

Conclusion

While formally named after its dihydro precursor, the true utility of the 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine system lies in its oxidized, aromatic form (DPTZ). This molecule is a cornerstone of modern chemical biology due to its exceptional reactivity in IEDDA ligations. Furthermore, its robust coordination chemistry provides a platform for the development of novel catalysts and advanced materials. The straightforward and scalable two-step synthesis ensures its accessibility to researchers, cementing its role as an indispensable tool for professionals in drug discovery, diagnostics, and materials science.

References

-

Zhang, G., et al. (2020). Oxidation of dihydrotetrazine triggered by near-infrared photocatalysis for photoclick chemistry. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods to oxidize dihydrotetrazine. Retrieved from [Link]

-

University of Delaware. (n.d.). Electron deficient dihydrotetrazines: synthesis, redox properties and applications in biochemical systems. UDSpace. Retrieved from [Link]

-

Wang, H., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Communications. Retrieved from [Link]

-

TCI Chemicals (Shanghai). (n.d.). 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1671-87-0, 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A Key Player in Advanced Organic Synthesis and Catalysis. Retrieved from [Link]

-

J&K Scientific. (n.d.). 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine. Retrieved from [Link]

-

Karver, M. R., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Knall, A. C., et al. (2014). Kinetic Studies of Inverse Electron Demand Diels-Alder Reactions (iEDDA) of Norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Dicopper (I) Complexes With Reduced States of 3,6-Bis (2 - Pyrimidyl) - 1,2,4,5-Tetrazine. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences. Retrieved from [Link]

-

Wu, H., et al. (2020). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Retrieved from [Link]

-

ResearchGate. (n.d.). Superpositions of the 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine molecular conformations. Retrieved from [Link]

-

Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). 3,6 Di (2 Pyridyl) 1,4 Dihydro 1,2,4,5 Tetrazine. Retrieved from [Link]

Sources

- 1. Electron deficient dihydrotetrazines: synthesis, redox properties and applications in biochemical systems [udspace.udel.edu]

- 2. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H10N6 | CID 286497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3,6-ジ(2-ピリジル)-1,2,4,5-テトラジン | 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | 1671-87-0 | 東京化成工業株式会社 [tcichemicals.com]

- 8. 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | 1671-87-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | 1671-87-0 | TCI Deutschland GmbH [tcichemicals.com]

- 10. Cas 1671-87-0,3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE | lookchem [lookchem.com]

- 11. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE | 1671-87-0 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 17. 3,6-二-2-吡啶基-1,2,4,5-四嗪 96% | Sigma-Aldrich [sigmaaldrich.com]

- 18. scialert.net [scialert.net]

- 19. researchgate.net [researchgate.net]

- 20. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Spectroscopic Profile of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine: A Technical Guide for Advanced Applications

Introduction: The Unique Role of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine in Modern Chemistry

3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, often abbreviated as pytz or dptz, is a heterocyclic compound of significant interest in contemporary chemical research. Its unique molecular architecture, characterized by a nitrogen-rich tetrazine core flanked by two pyridinyl rings, imparts a fascinating combination of electronic and coordination properties. This has led to its widespread application as a versatile building block in supramolecular chemistry, a ligand in the synthesis of novel transition metal complexes, and a key component in the development of advanced materials and bioorthogonal probes.[1][2] The electron-deficient nature of the tetrazine ring makes it a powerful diene in inverse electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of "click chemistry".[3]

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, offering researchers, scientists, and drug development professionals a critical resource for its identification, characterization, and application. The following sections will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), ultraviolet-visible (UV-Vis), and fluorescence spectroscopy of this compound, complete with detailed experimental protocols and data interpretation.

Molecular Structure and Synthesis

The foundational step in characterizing any compound is a reliable synthetic protocol. 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is typically synthesized via the Pinner reaction, which involves the condensation of 2-cyanopyridine with hydrazine, followed by oxidation of the resulting dihydrotetrazine intermediate.[4]

Experimental Protocol: Synthesis of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine

-

Step 1: Dihydrotetrazine Formation: A mixture of 2-cyanopyridine and hydrazine hydrate is heated, often in the presence of a catalyst such as sulfur or a metal salt, to yield 3,6-di(2-pyridinyl)-1,4-dihydro-1,2,4,5-tetrazine.

-

Step 2: Oxidation: The resulting dihydrotetrazine is then oxidized to the final tetrazine product. Common oxidizing agents for this step include sodium nitrite in an acidic medium. The progress of the reaction is typically monitored by the appearance of the characteristic reddish-purple color of the tetrazine.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield a red to dark red crystalline solid.[2]

Caption: Synthetic workflow for 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is characterized by signals corresponding to the protons of the two pyridinyl rings. Due to the symmetry of the molecule, only four distinct proton signals are expected.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' | ~8.95 | d | ~5.0 |

| H-3' | ~8.60 | d | ~8.0 |

| H-4' | ~8.19 | t | ~8.0 |

| H-5' | ~7.83 | t | ~6.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative example based on literature values.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C=N (tetrazine) | ~163 |

| C-2' (pyridinyl) | ~150 |

| C-6' (pyridinyl) | ~150 |

| C-4' (pyridinyl) | ~138 |

| C-3' (pyridinyl) | ~127 |

| C-5' (pyridinyl) | ~124 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.[5]

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. For nitrogen-containing compounds, acetonitrile-d₃ (CD₃CN) can also be effective.[5]

-

Concentration: For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5]

-

Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a pipette with a small plug of glass wool into a clean NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.

-

Degassing: For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.

Caption: General workflow for NMR analysis of the title compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (C₁₂H₈N₆), the expected monoisotopic mass is approximately 236.08 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

| Technique | Parameter | Value |

| ESI-TOF HRMS | Calculated m/z for [M+H]⁺ | 237.0883 |

| Found m/z for [M+H]⁺ | Value to be obtained from experiment |

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways may involve the loss of N₂ from the tetrazine ring or cleavage of the pyridinyl substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is characterized by two main absorption bands.[6]

-

A low-energy n → π* transition: This appears in the visible region (around 500-550 nm) and is responsible for the compound's characteristic red color.

-

A high-energy π → π* transition: This is observed in the UV region (around 290-330 nm).[6]

The position and intensity of these bands can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent and Concentration: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or cyclohexane). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the λₘₐₓ values and the corresponding molar absorptivity (ε) if the concentration is known.

Fluorescence Spectroscopy

While many tetrazine derivatives are used as fluorescence quenchers in bioorthogonal chemistry, some exhibit intrinsic fluorescence. The fluorescence properties of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine are reported to be generally weak.[6] The emission, when observed, typically originates from the S₁ (nπ*) state.[6] The low fluorescence quantum yield is attributed to efficient non-radiative decay pathways. However, its fluorescence can be modulated upon reaction, for instance, in iEDDA reactions, making it a "turn-on" fluorescent probe in certain applications.[2]

Conclusion and Future Outlook

The spectroscopic data presented in this guide provides a comprehensive foundation for the identification, characterization, and utilization of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine. A thorough understanding of its NMR, MS, UV-Vis, and fluorescence properties is paramount for its effective application in diverse fields, from the synthesis of bespoke coordination complexes to the design of sophisticated probes for biological imaging. As research in these areas continues to advance, the demand for well-characterized and versatile molecular building blocks like 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is set to grow, further solidifying its importance in the landscape of modern chemistry.

References

-

El-Qisairi, A. K., & Qaseer, H. A. (2007). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Journal of Applied Sciences, 7(19), 2661-2665. [Link]

-

SpectraBase. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine. Bio-Rad Laboratories, Inc. Retrieved from [Link]

- Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.

- Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging.

- Cai, Z., et al. (2013). Excited state dynamics of 3,6-diaryl-1,2,4,5-tetrazines. Experimental and theoretical studies. Physical Chemistry Chemical Physics, 15(32), 13326-13335.

- Pfeiffer, C., et al. (2018). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Beilstein Journal of Organic Chemistry, 14, 2596-2606.

-

ResearchGate. (n.d.). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Retrieved from [Link]

-

SpectraBase. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine. Bio-Rad Laboratories, Inc. Retrieved from [Link]

- Kolar, M., et al. (2020). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Molecules, 25(21), 5029.

-

PubChem. (n.d.). 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine: Harnessing Elite Reactivity in Inverse Electron Demand Diels-Alder Reactions

This guide provides an in-depth technical analysis of 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ), a cornerstone reagent in the field of bioorthogonal chemistry. Tailored for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the fundamental principles governing the exceptional reactivity of DPTZ in inverse electron demand Diels-Alder (iEDDA) cycloadditions. We will dissect its unique electronic and structural properties, provide validated kinetic data, and present a detailed experimental workflow, empowering you to leverage this powerful tool for applications ranging from cellular imaging to the construction of antibody-drug conjugates (ADCs).

The iEDDA Reaction: A Paradigm of Bioorthogonal Chemistry

The inverse electron demand Diels-Alder reaction is a powerful cycloaddition between an electron-deficient diene (like a tetrazine) and an electron-rich dienophile. In the context of biological systems, the most effective dienophiles are typically alkenes or alkynes activated by ring strain, such as trans-cyclooctenes (TCO) or bicyclononynes (BCN).

The reaction's utility is rooted in its extraordinary speed and selectivity. The kinetics are governed by the frontier molecular orbital (FMO) theory, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller energy gap leads to a faster reaction. Tetrazines are exceptional dienes because their LUMO is significantly lowered by the presence of four electron-withdrawing nitrogen atoms in the core ring system. The reaction proceeds rapidly without the need for a catalyst, is stable in aqueous environments, and does not cross-react with native biological functional groups, making it truly bioorthogonal.[1][2]

Profiling the Diene: 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ)

Among the diverse family of tetrazine reagents, 3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (CAS 1671-87-0) stands out for its superior reactivity.[3] Understanding the source of this reactivity is critical for its effective application.

Synthesis and Physicochemical Properties

DPTZ is typically synthesized from 2-cyanopyridine, which undergoes condensation with hydrazine hydrate to form a dihydrotetrazine intermediate, followed by oxidation to yield the final aromatic tetrazine structure.[4] It presents as a solid with a melting point of approximately 225 °C and is noted to be only slightly soluble in water, often requiring a co-solvent like DMSO or methanol for biological applications.[3][5]

The Dual-Mode Activation of the Pyridinyl Substituent

The exceptional reactivity of DPTZ is not merely a result of a simple inductive electron-withdrawing effect. It arises from a combination of two key factors imparted by the 2-pyridyl groups, a distinction that sets it apart from phenyl or alkyl-substituted tetrazines.

-

Electronic Effect : The pyridyl ring is an electron-withdrawing group, which further lowers the energy of the tetrazine's LUMO. This reduces the HOMO-LUMO gap with a dienophile, accelerating the cycloaddition as predicted by FMO theory.[6]

-

Distortion & Destabilization : Computational and experimental studies have revealed a more subtle, yet critical, factor. Intramolecular repulsion between the lone pair electrons of the pyridyl nitrogen and the adjacent nitrogen of the tetrazine ring destabilizes the ground state of the DPTZ molecule.[7] This ground-state strain is partially released in the transition state of the Diels-Alder reaction, thus lowering the activation energy and dramatically increasing the reaction rate beyond what would be expected from electronic effects alone.[7][8]

This dual-mode activation explains why DPTZ is significantly more reactive than its 3-pyridyl or 4-pyridyl isomers, where this specific N-N repulsion is absent.[7] However, this high reactivity comes with a trade-off: DPTZ is also less stable in aqueous media over long periods compared to more electron-rich tetrazines, as the same features that accelerate the desired reaction also make the ring more susceptible to decomposition.[9]

Reaction Kinetics and Mechanism

The hallmark of the DPTZ-TCO ligation is its speed, which enables reactions at the low micromolar concentrations typical of biological experiments.[10]

Kinetic Data Analysis

The performance of DPTZ is best illustrated by comparing its second-order rate constants (k₂) with those of other dienes when reacted with common dienophiles. The data clearly show the elite status of DPTZ, particularly when paired with highly strained dienophiles like sTCO (a conformationally strained TCO derivative).

| Diene | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |

| 3,6-di(2-pyridinyl)-tetrazine (DPTZ) | trans-cyclooctene (TCO) | 9:1 MeOH:Water | 2,000 | [11] |

| 3,6-di(2-pyridinyl)-tetrazine (DPTZ) | s-TCO | MeOH | 22,000 | [11] |

| 3,6-di(2-pyridinyl)-tetrazine (DPTZ) | bicyclononyne (BCN) | MeOH | 118 | [6] |

| 3,6-diphenyl-tetrazine | bicyclononyne (BCN) | MeOH | 3.6 | [6] |

| 3,6-dimethyl-tetrazine | axial TCO derivative | MeCN | 0.54 | [12] |

This table summarizes representative kinetic data to highlight the reactivity differences.

Reaction Mechanism

The iEDDA reaction of DPTZ with a strained alkene like TCO proceeds through a concerted [4+2] cycloaddition to form an unstable, bicyclic 4,5-dihydropyridazine intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction to eliminate a molecule of nitrogen gas (N₂), affording the final, stable dihydropyridazine product. In aqueous media, this initial product can further tautomerize to a more stable 1,4-dihydropyridazine isomer.[11]

Experimental Protocol: Kinetic Analysis of a DPTZ Ligation

This protocol provides a robust method for determining the second-order rate constant of the reaction between DPTZ and a TCO-functionalized molecule using UV-Visible spectrophotometry. The principle lies in monitoring the decay of the characteristic absorbance of the tetrazine chromophore over time.

Materials and Reagents

-

3,6-di(2-pyridinyl)-1,2,4,5-tetrazine (DPTZ) : Stock solution in anhydrous DMSO (e.g., 10 mM).

-

TCO-functionalized substrate : (e.g., TCO-PEG-Biotin): Stock solution in the chosen reaction buffer (e.g., 100 mM in PBS).

-

Reaction Buffer : Phosphate-buffered saline (PBS), pH 7.4.

-

Co-solvent : Anhydrous DMSO.

-

Instrumentation : UV-Visible spectrophotometer with temperature control and kinetic measurement capabilities.

-

Quartz cuvettes : 1 cm path length.

Step-by-Step Methodology

-

Instrument Setup : Equilibrate the spectrophotometer's sample holder to the desired temperature (e.g., 25 °C or 37 °C). Set the instrument to kinetic mode to measure absorbance at the λ_max of DPTZ in your chosen solvent system (typically ~520-540 nm).

-

Reagent Preparation :

-

Prepare a working solution of the TCO substrate in the reaction buffer at double the desired final concentration (e.g., 2 mM for a 1 mM final concentration).

-

Causality Check: Using the dienophile (TCO) in large excess (at least 10-fold) over the tetrazine is crucial. This ensures pseudo-first-order kinetics, which simplifies data analysis by making the rate of reaction dependent only on the concentration of the limiting reagent (DPTZ).

-

-

Establishing a Baseline :

-

In a quartz cuvette, add the reaction buffer and the appropriate volume of the TCO working solution to achieve the final desired excess concentration.

-

Place the cuvette in the spectrophotometer and record a baseline absorbance (blank).

-

-

Reaction Initiation and Monitoring :

-

To initiate the reaction, add a small volume of the DPTZ stock solution to the cuvette containing the TCO solution. The final concentration of DPTZ should be low (e.g., 50-100 µM) to ensure the absorbance is within the linear range of the instrument.

-

Immediately and thoroughly mix the solution by gentle pipetting or inversion (if using a capped cuvette).

-

Start the kinetic measurement immediately, recording the absorbance at the DPTZ λ_max every few seconds for a duration sufficient to observe significant decay (e.g., 3-5 half-lives).

-

-

Data Analysis :

-

Export the absorbance vs. time data.

-

Plot the natural logarithm of the absorbance (ln(A)) against time (t).

-

For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

-

Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO] , where [TCO] is the concentration of the TCO substrate in excess.

-

Protocol Validation and Trustworthiness

-

Control Reaction : Run a control experiment with DPTZ in the reaction buffer without any TCO substrate. The absorbance should remain stable over the measurement period, confirming that the observed decay is due to the reaction and not thermal degradation.[9]

-

Concentration Dependence : To validate the second-order nature of the reaction, repeat the experiment with a different excess concentration of the TCO substrate. The calculated k₂ value should remain consistent.

Applications in Drug Development and Research

The combination of high reactivity and bioorthogonality makes DPTZ an invaluable tool for creating complex bioconjugates.[13][14][15]

-

Antibody-Drug Conjugates (ADCs) : DPTZ is central to pre-targeting strategies. In this approach, an antibody functionalized with a TCO is administered first. After it has localized to the target tissue (e.g., a tumor) and unbound antibody has cleared from circulation, a much smaller, tetrazine-linked cytotoxic drug is administered. The rapid iEDDA ligation ensures that the drug is conjugated to the antibody directly at the target site, minimizing systemic toxicity.[16]

-

Live-Cell Imaging and Probes : The reaction can be used to label proteins, glycans, or other biomolecules that have been metabolically or genetically engineered to bear a strained alkene.[1] Furthermore, the tetrazine moiety can act as a fluorescence quencher. Probes can be designed where fluorescence is "turned on" only after the iEDDA reaction occurs, providing a powerful method for imaging biological processes with high signal-to-noise.[2]

-

Radiolabeling for PET Imaging : The speed of the DPTZ-TCO reaction is ideal for working with short-lived radioisotopes like Fluorine-18. A TCO-modified targeting vector can be ligated with an ¹⁸F-labeled tetrazine just prior to injection, providing a rapid and efficient method for creating PET imaging agents.[10]

Conclusion

3,6-di(2-pyridinyl)-1,2,4,5-tetrazine is more than just another bioorthogonal reagent; it represents a pinnacle of reactivity, driven by a sophisticated interplay of electronic and structural factors. Its exceptionally fast kinetics, particularly with strained dienophiles like TCO, have unlocked new possibilities in targeted drug delivery, diagnostics, and fundamental biological research. By understanding the principles that govern its behavior—from ground-state destabilization to the practicalities of kinetic measurements—researchers can fully exploit the power of DPTZ to construct precisely engineered molecular tools for the most demanding applications.

References

-

Eising, S., Engwerda, A. H. J., Riedijk, X., Bickelhaupt, F. M., & Bonger, K. M. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry, 29(9), 3054–3059. [Link]

-

Taylor, M. T., Blackman, M. L., Dmitrenko, O., & Fox, J. M. (2011). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Current opinion in chemical biology, 15(3), 323-329. [Link]

-

El-Qisairi, A. K. (2008). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Jordan Journal of Chemistry, 3(1). [Link]

-

Blackman, M. L. (2009). The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications. ProQuest Dissertations Publishing. [Link]

-

Wu, H., & Devaraj, N. K. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(24), 4537–4550. [Link]

-

Mayer, J. P., & van der Meer, M. (2018). Tetrazines in Inverse-Electron-Demand Diels–Alder Cycloadditions and Their Use in Biology. ResearchGate. [Link]

-

Steen, D., Wagner, M., Wombacher, R., & Houk, K. N. (2020). Uncovering the key role of distortion in tetrazine ligations guides the design of bioorthogonal tools with high reactivity and stability. ChemRxiv. [Link]

-

Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2016). Coordination‐Assisted Bioorthogonal Chemistry: Orthogonal Tetrazine Ligation with Vinylboronic Acid and a Strained Alkene. Radboud Repository. [Link]

-

Wang, M., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Organic Letters, 14(13), 3272-3275. [Link]

-

Wang, M., et al. (2012). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. UCLA. [Link]

-

Rötzer, A. D., et al. (2014). Kinetic Studies of Inverse Electron Demand Diels-Alder Reactions (iEDDA) of Norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters, 55(34), 4763-4766. [Link]

-

Boger, D. L., & Sakya, S. M. (1992). Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity. The Journal of Organic Chemistry, 57(5), 1277-1284. [Link]

-

Zhang, J., et al. (2015). Synthesis and properties of 3, 6-Dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts. Journal of Energetic Materials, 33(4), 254-261. [Link]

-

Chen, Y., et al. (2012). Proline-Catalyzed Direct Inverse Electron Demand Diels–Alder Reactions of Ketones with 1,2,4,5-Tetrazines. Organic Letters, 14(7), 1776-1779. [Link]

-

Monn, D., et al. (2018). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 9(22), 3144-3152. [Link]

-

Fisher Scientific. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% product page. [Link]

-

Maggi, A., et al. (2018). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules, 23(7), 1643. [Link]

- Fox, J. M., et al. (2012). Tetrazine-trans-cyclooctene ligation for the rapid construction of radionuclide labeled probes.

-

El-Qisairi, A. K. (2008). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). ResearchGate. [Link]

-

Yao, Q., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules, 25(23), 5693. [Link]

-

Das, A., & Ramakrishnan, S. (2024). Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry. [Link]

-

Sun, W., et al. (2022). Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction. Bioorganic & Medicinal Chemistry Letters, 62, 128646. [Link]

-

Al-Shdifat, A. A. (2018). Tetrazine metallation boosts rate and regioselectivity of inverse electron demand Diels–Alder (iEDDA) addition of dienophiles. OUCI. [Link]

-

Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Organic & Biomolecular Chemistry, 15(26), 5488-5498. [Link]

-

ResearchGate. UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). [Link]

-

Knall, A.-C., & Slugovc, C. (2017). The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science, 8(3), 2058-2064. [Link]

-

Sharma, P., et al. (2023). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. Journal of Clinical and Experimental Pharmacology, 13(S13). [Link]

-

Nounou, M. I., et al. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Methods in Molecular Biology, 2000, 125-182. [Link]

-

Nounou, M. I., et al. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. PubMed. [Link]

-

Nounou, M. I., et al. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. ResearchGate. [Link]

Sources

- 1. The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications - ProQuest [proquest.com]

- 2. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 3. 3,6-二-2-吡啶基-1,2,4,5-四嗪 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE | 1671-87-0 [chemicalbook.com]

- 5. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2012012612A2 - Tetrazine-trans-cyclooctene ligation for the rapid construction of radionuclide labeled probes - Google Patents [patents.google.com]

- 11. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmiweb.com [pharmiweb.com]

- 14. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Springer Nature Experiments [experiments.springernature.com]

- 15. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Tetrazine Ligation with Strained Alkenes: An In-depth Technical Guide

Introduction: The Rise of Bioorthogonal Chemistry in Modern Research

In the intricate landscape of biological systems, the ability to selectively modify biomolecules in their native environment is paramount. This has led to the ascent of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with endogenous biochemical processes.[1] Among the arsenal of bioorthogonal tools, the tetrazine ligation, specifically its reaction with strained alkenes, has emerged as a particularly powerful strategy due to its exceptionally fast reaction kinetics and high specificity.[2][3] This guide provides a comprehensive exploration of the core mechanistic principles governing this remarkable reaction, offering insights for researchers, scientists, and drug development professionals.

The tetrazine ligation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate minimal and inoffensive byproducts.[4] Its applications are vast, ranging from in vivo imaging and diagnostics to the targeted delivery of therapeutics, significantly impacting fields like chemical biology and drug discovery.[2][5][6]

Core Mechanism: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The ligation of a 1,2,4,5-tetrazine with a strained alkene proceeds via an inverse-electron-demand Diels-Alder (iEDDA) reaction .[3] This is a type of [4+2] cycloaddition where the electronic demands are reversed compared to a typical Diels-Alder reaction. In the iEDDA reaction, the electron-deficient tetrazine acts as the diene, and the electron-rich strained alkene serves as the dienophile.[7]

The reaction mechanism can be dissected into two primary, concerted steps:

-

[4+2] Cycloaddition: The tetrazine and the strained alkene undergo a concerted cycloaddition to form a highly unstable bicyclic intermediate.[3] The rate of this step is governed by the frontier molecular orbital (FMO) theory, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[7] A smaller energy gap between these orbitals leads to a faster reaction.

-

Retro-Diels-Alder Reaction: The unstable bicyclic intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[8] This release of nitrogen gas is a significant thermodynamic driving force, rendering the overall reaction irreversible.[9][10] The final product is a stable dihydropyridazine, which can subsequently tautomerize and oxidize to a pyridazine.[10][11]

The Dienophiles: A Comparative Analysis of Strained Alkenes

The choice of the strained alkene (dienophile) is a critical determinant of the reaction kinetics and stability. The inherent ring strain of these molecules makes them highly reactive towards tetrazines.

trans-Cyclooctenes (TCOs)

-

Reactivity: TCOs are the most widely used and highly reactive dienophiles for tetrazine ligations.[12] The high degree of ring strain in the trans isomer leads to exceptionally fast reaction rates, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[13][14] This allows for efficient labeling at very low concentrations, which is ideal for in vivo applications.[15]

-

Stability: While highly reactive, TCOs can be susceptible to isomerization to the much less reactive cis-cyclooctene.[16] However, various stabilized TCO derivatives have been developed to mitigate this issue.[14]

-

Causality: The twisted double bond in TCO raises the energy of its HOMO, bringing it closer to the LUMO of the tetrazine and thus accelerating the cycloaddition.

Norbornenes

-

Reactivity: Norbornenes are another class of strained alkenes used in tetrazine ligations, though their reaction rates are generally slower than those of TCOs.[7][17] The kinetics can be tuned by modifying the substituents on the norbornene ring.

-

Stability: Norbornenes are generally stable and their derivatives are readily accessible.

-

Application: The slower kinetics can be advantageous in scenarios requiring staged or multiplexed labeling, where different reaction rates can be exploited for sequential conjugations.[17]

Cyclopropenes

-

Reactivity: Cyclopropenes are small, highly strained dienophiles that react rapidly with tetrazines.[18] Their small size can be advantageous in minimizing steric hindrance when labeling large biomolecules.[2]

-

Stability: Unsubstituted cyclopropenes can be unstable and prone to polymerization.[2] However, the introduction of substituents can enhance their stability while maintaining sufficient reactivity for bioorthogonal applications.[18][19]

-

Fluorogenicity: The reaction of cyclopropenes with certain fluorogenic tetrazine probes can lead to a significant increase in fluorescence, making them excellent tools for no-wash live-cell imaging.[18]

Quantitative Data: Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the tetrazine ligation. The table below summarizes typical rate constants for various tetrazine-alkene pairs.

| Tetrazine Derivative | Strained Alkene (Dienophile) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~2000 - 3,300,000 | [8][12][14] |

| 3,6-diphenyl-s-tetrazine | trans-Cyclooctene (TCO) | ~19.1 - 520 | [14] |

| Methyl-substituted tetrazine | Norbornene | ~1.9 | [7][17] |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Cyclopropene | ~448 | [18] |

Note: Reaction rates are highly dependent on the specific substituents on both the tetrazine and the alkene, as well as the solvent and temperature.

Factors Influencing Reaction Efficiency

Several factors can be modulated to fine-tune the efficiency and rate of the tetrazine ligation:

-

Tetrazine Electronics: The reactivity of the tetrazine is inversely correlated with its stability.[7] Electron-withdrawing groups (EWGs) on the tetrazine ring lower the energy of its LUMO, increasing the reaction rate.[20][21][22] Conversely, electron-donating groups (EDGs) decrease the reaction rate.

-

Alkene Strain and Electronics: Higher ring strain in the dienophile generally leads to a faster reaction.[14] Electron-donating groups on the alkene can increase its HOMO energy, further accelerating the reaction.

-

Steric Hindrance: Bulky substituents on either the tetrazine or the alkene can sterically hinder the approach of the reactants, slowing down the reaction.[20]

-

Solvent: The reaction can proceed in a variety of organic and aqueous solvents. Protic solvents can sometimes influence the stability of the reactants and the reaction rate.[8]

-

pH: The reaction is typically performed at a physiological pH range of 6-9.[9][13] Extreme pH values can affect the stability of the reactants.

Experimental Protocol: A General Workflow for Tetrazine Ligation

This protocol outlines a generalized procedure for a typical tetrazine ligation, such as for protein-protein conjugation. Specific concentrations and incubation times may need to be optimized based on the specific reactants and application.

Step-by-Step Methodology

-

Preparation of Reactants:

-

Dissolve the biomolecule to be functionalized with the strained alkene (e.g., a protein) in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the activated strained alkene (e.g., TCO-NHS ester) in a compatible organic solvent (e.g., DMSO).

-

Similarly, prepare the biomolecule to be functionalized with the tetrazine and a stock solution of the activated tetrazine (e.g., Tetrazine-NHS ester).

-

-

Biomolecule Functionalization:

-

To the solution of the first biomolecule, add the activated strained alkene stock solution. The molar ratio will depend on the number of available functional groups (e.g., primary amines for NHS esters) and the desired degree of labeling.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).[13]

-

Repeat this process for the second biomolecule with the activated tetrazine.

-

-

Purification:

-

Remove the excess, unreacted labeling reagent from both functionalized biomolecule solutions. This can be achieved using methods such as dialysis, size-exclusion chromatography, or spin desalting columns.[9] This step is crucial to prevent interference in the subsequent ligation reaction.

-

-

Tetrazine Ligation:

-

Mix the purified, functionalized biomolecules in a 1:1 molar ratio in a suitable reaction buffer.[23]

-

Allow the ligation reaction to proceed at room temperature. The reaction is often very rapid, with significant product formation occurring within minutes.[4] Incubation times can range from a few minutes to an hour.[13]

-

The progress of the reaction can be monitored by observing the disappearance of the characteristic color of the tetrazine (typically pink/red) or the absorbance band between 510 and 550 nm.[13]

-

-

Analysis:

-

Analyze the reaction product to confirm successful conjugation. Common analytical techniques include SDS-PAGE (which will show a shift in molecular weight for the conjugated product), mass spectrometry, and HPLC.

-

Conclusion: A Versatile Tool for Scientific Discovery

The tetrazine ligation with strained alkenes stands out as a premier bioorthogonal reaction, offering an unparalleled combination of speed, selectivity, and biocompatibility.[15] A thorough understanding of its underlying iEDDA mechanism, the factors influencing its kinetics, and the characteristics of different strained dienophiles empowers researchers to harness its full potential. From elucidating complex biological pathways through in vivo imaging to pioneering novel therapeutic strategies in drug development, the tetrazine ligation continues to be an indispensable tool driving innovation across the scientific disciplines.[1][2][6]

References

-

Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]

-

Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine | Chemical & Biomedical Imaging. (2024-12-23). ACS Publications. [Link]

-

Tetrazine bioorthogonal chemistry derived in vivo imaging. (n.d.). Frontiers. [Link]

-

3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. (n.d.). MDPI. [Link]

-

The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems. (2022-10-20). Royal Society of Chemistry. [Link]

-

Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. (2024-10-10). Royal Society of Chemistry. [Link]

-

IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

(PDF) Tetrazine bioorthogonal chemistry derived in vivo imaging. (2022-11-16). ResearchGate. [Link]

-

Tetrazines in Inverse-Electron-Demand Diels–Alder Cycloadditions and Their Use in Biology. (n.d.). ResearchGate. [Link]

-

Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. (n.d.). National Institutes of Health. [Link]

-

The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications. (n.d.). ProQuest. [Link]

-

a) Mechanism of bioorthogonal tetrazine–alkene cycloadditions.... (n.d.). ResearchGate. [Link]

-

Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. (2024-01-31). Royal Society of Chemistry. [Link]

-

Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC. (2018-09-19). National Center for Biotechnology Information. [Link]

-

Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. (2020-11-30). MDPI. [Link]

-

Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity | Request PDF. (2025-08-06). ResearchGate. [Link]

-

Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. (2024-06-21). ResearchGate. [Link]

-

Stopped-Flow Kinetics of Tetrazine Cycloadditions; Experimental and Computational Studies toward Sequential Transition States | The Journal of Physical Chemistry A. (n.d.). ACS Publications. [Link]

-

Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. (2024-01-31). Royal Society of Chemistry. [Link]

-

Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction. (2023-07-26). Royal Society of Chemistry. [Link]

-

Coordination-Assisted Bioorthogonal Chemistry: Orthogonal Tetrazine Ligation with Vinylboronic Acid and a Strained Alkene. (2018-08-06). PubMed. [Link]

-

Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions. (n.d.). National Institutes of Health. [Link]

-

Tetrazine ligation for chemical proteomics - PMC - NIH. (2017-06-26). National Center for Biotechnology Information. [Link]

-

Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC - NIH. (2017-09-06). National Center for Biotechnology Information. [Link]

-

Fitness Factors for Bioorthogonal Chemical Probes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC - NIH. (2020-11-30). National Center for Biotechnology Information. [Link]

-

Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. (2024-01-25). ResearchGate. [Link]

-